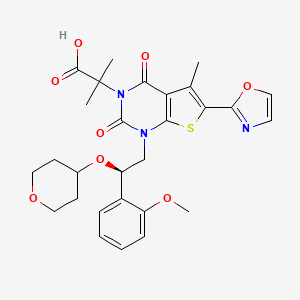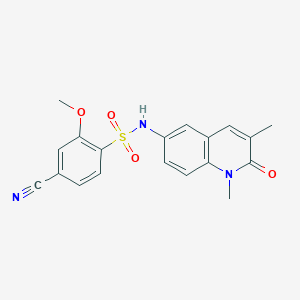
NI-57
Descripción general
Descripción
La difenhidramina es un antihistamínico de primera generación que se utiliza principalmente para tratar alergias, insomnio y síntomas del resfriado común. Fue desarrollado por primera vez por George Rieveschl y entró en uso comercial en 1946 . La difenhidramina está disponible bajo varios nombres comerciales, incluido Benadryl, y es conocida por sus efectos sedantes .
Mecanismo De Acción
La difenhidramina actúa antagonizando los receptores H1 de la histamina, que se encuentran en los músculos lisos respiratorios, las células endoteliales vasculares y el sistema nervioso central . Al bloquear estos receptores, la difenhidramina previene los efectos de la histamina, lo que lleva a sus efectos antihistamínicos y sedantes . Además, tiene propiedades anticolinérgicas, que contribuyen a sus efectos sedantes .
Compuestos Similares:
Doxilamina: Otro antihistamínico de primera generación utilizado para tratar el insomnio y las alergias.
Dimenhidrinato: Un compuesto que contiene difenhidramina y se utiliza para tratar el mareo.
Singularidad: La difenhidramina es única debido a su amplia gama de aplicaciones, incluido su uso como antihistamínico, sedante y antiemético. Su capacidad para cruzar la barrera hematoencefálica y ejercer efectos en el sistema nervioso central lo distingue de otros antihistamínicos .
Análisis Bioquímico
Biochemical Properties
NI-57 has a potent binding affinity for BRPF1, BRPF2, and BRPF3 with KD values of 31 nM, 108 nM, and 408 nM respectively . It is selective for BRPFs over other bromodomains . The Alpha screen biochemical assay confirmed this compound as a potent inhibitor of BRPF1 .
Cellular Effects
This compound shows accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay, preventing binding of full-length BRPF2 to chromatin . This suggests that this compound can influence cell function by modulating the interaction of BRPF2 with chromatin.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bromodomains of the BRPF proteins, thereby inhibiting their function . This binding prevents the interaction of BRPF proteins with chromatin, thereby influencing gene expression and cellular metabolism .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La difenhidramina se puede sintetizar mediante varios métodos. Un método común implica la reacción de benzhidrol con dimetilaminoetanol en presencia de un catalizador como el óxido de dibutilestaño . La reacción generalmente implica deshidratación intermolecular para formar difenhidramina .
Métodos de Producción Industrial: La producción industrial de difenhidramina a menudo implica la síntesis de flujo continuo, que ofrece ventajas como menores costos de proceso y mayor eficiencia . Este método utiliza espectrometría de masas para la monitorización en línea de la reacción y la optimización de las condiciones de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones: La difenhidramina se somete a diversas reacciones químicas, que incluyen:
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, particularmente involucrando el grupo dimetilamino.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Sustitución: Los reactivos como el dimetilaminoetanol se utilizan en reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de difenhidramina, dependiendo de las condiciones específicas de la reacción .
Aplicaciones Científicas De Investigación
La difenhidramina tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Doxylamine: Another first-generation antihistamine used for treating insomnia and allergies.
Dimenhydrinate: A compound that contains diphenhydramine and is used to treat motion sickness.
Uniqueness: Diphenhydramine is unique due to its wide range of applications, including its use as an antihistamine, sedative, and antiemetic. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines .
Propiedades
IUPAC Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQPCYDWCSVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]
ANone: this compound binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []
ANone: Inhibition of BRPF bromodomains by this compound has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that this compound might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []
ANone: The molecular formula of this compound is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]
ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of this compound likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]
ANone: this compound is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]
ANone: The development of this compound as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []
ANone: Research on this compound and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []
ANone: While specific stability data for this compound is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if this compound advances as a potential therapeutic agent.
ANone: The provided research abstracts do not specify SHE regulations for this compound. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.
ANone: Studies on this compound revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []
ANone: The efficacy of this compound has been evaluated in various in vitro and in vivo settings. These include:
- nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with this compound in live cells. []
- Cellular assays: Showing this compound's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []
- Primary cell differentiation assays: Demonstrating that this compound impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



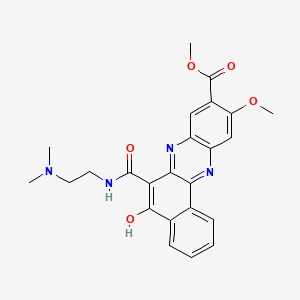

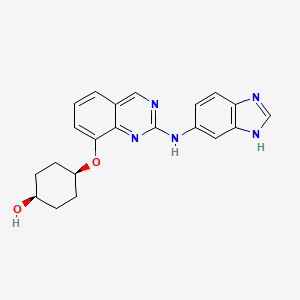
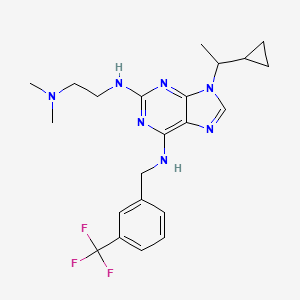
![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
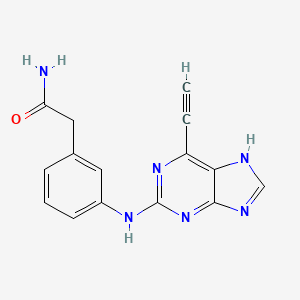

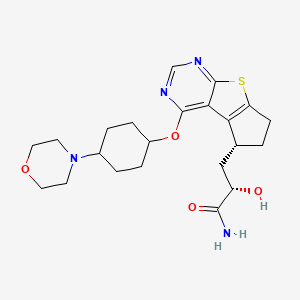
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
